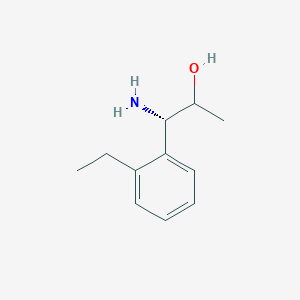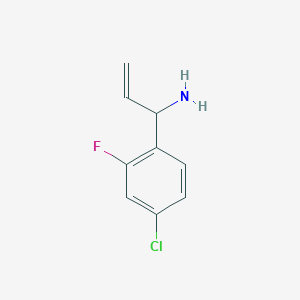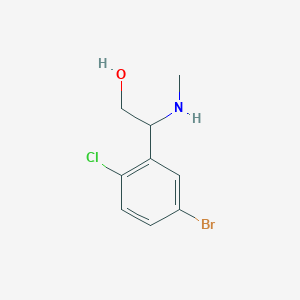
2-(5-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-ol is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a bromine and chlorine atom on the phenyl ring, a methylamino group, and an ethan-1-ol moiety. Compounds of this nature are often studied for their potential pharmacological properties and synthetic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-ol typically involves the following steps:
Halogenation: The starting material, 2-chlorophenyl, undergoes bromination to introduce the bromine atom at the 5-position.
Amination: The brominated intermediate is then subjected to a nucleophilic substitution reaction with methylamine to introduce the methylamino group.
Hydroxylation: Finally, the ethan-1-ol moiety is introduced through a hydroxylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Reactors: To ensure precise control over reaction conditions and improve yield.
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization, distillation, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to remove the halogen atoms or reduce the hydroxyl group.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary and secondary amines.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Dehalogenated compounds, alcohols.
Substitution Products: Amines, ethers.
Applications De Recherche Scientifique
Chemistry
Synthesis of Derivatives: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Helps in understanding the behavior of halogenated phenethylamines in various chemical reactions.
Biology and Medicine
Pharmacological Studies: Investigated for potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Biochemical Research: Used to study the interaction of halogenated compounds with biological systems.
Industry
Chemical Manufacturing: Utilized in the production of specialty chemicals and pharmaceuticals.
Material Science: Explored for its potential use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(5-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms may enhance its binding affinity to these targets, leading to various biological effects. The methylamino group can interact with neurotransmitter systems, potentially influencing neurological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5-Bromo-2-chlorophenyl)-2-(ethylamino)ethan-1-ol: Similar structure but with an ethylamino group instead of a methylamino group.
2-(5-Bromo-2-chlorophenyl)-2-(dimethylamino)ethan-1-ol: Contains a dimethylamino group instead of a methylamino group.
2-(5-Bromo-2-chlorophenyl)-2-(methylamino)propan-1-ol: Similar structure but with a propan-1-ol moiety instead of an ethan-1-ol moiety.
Uniqueness
The unique combination of bromine, chlorine, and methylamino groups in 2-(5-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-ol may result in distinct chemical reactivity and biological activity compared to its analogs
Propriétés
Formule moléculaire |
C9H11BrClNO |
|---|---|
Poids moléculaire |
264.54 g/mol |
Nom IUPAC |
2-(5-bromo-2-chlorophenyl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C9H11BrClNO/c1-12-9(5-13)7-4-6(10)2-3-8(7)11/h2-4,9,12-13H,5H2,1H3 |
Clé InChI |
QAYQCZCFFIBLAL-UHFFFAOYSA-N |
SMILES canonique |
CNC(CO)C1=C(C=CC(=C1)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



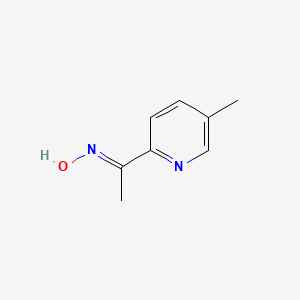


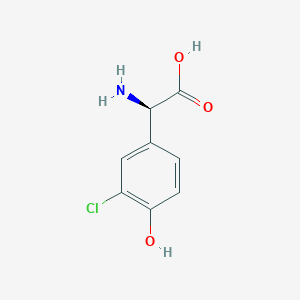


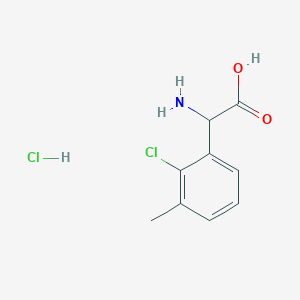
![1,3,6-Trimethyl-1,5-dihydro-4H-pyrazolo[3,4-D]pyrimidin-4-one](/img/structure/B15236009.png)

